molecular formula C5H5NO4 B12875220 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione

5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione

Cat. No.: B12875220
M. Wt: 143.10 g/mol
InChI Key: QBSHBZZBYDYWOL-UPHRSURJSA-N
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Description

5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The presence of hydroxyl and hydroxymethylene groups in its structure makes it a unique compound with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione typically involves the construction of the pyrrolidine-2,3-dione core followed by functionalization at the 4 and 5 positions. One common method involves the reaction of maleic anhydride with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized to form the pyrrolidine-2,3-dione core . The hydroxyl and hydroxymethylene groups can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

    Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyl and hydroxymethylene groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-(hydroxymethylene)pyrrolidine-2,3-dione is unique due to the presence of both hydroxyl and hydroxymethylene groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in both chemical synthesis and biological applications .

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

(4E)-5-hydroxy-4-(hydroxymethylidene)pyrrolidine-2,3-dione

InChI

InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1,4,7,9H,(H,6,10)/b2-1-

InChI Key

QBSHBZZBYDYWOL-UPHRSURJSA-N

Isomeric SMILES

C(=C/1\C(NC(=O)C1=O)O)\O

Canonical SMILES

C(=C1C(NC(=O)C1=O)O)O

Origin of Product

United States

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